Ácido 4-(4-clorofenil)butírico

Descripción general

Descripción

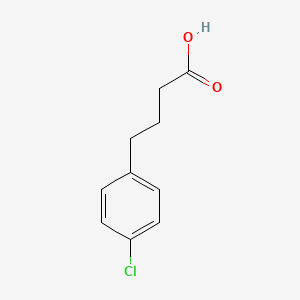

“4-(4-Chlorophenyl)butyric acid” is a chemical compound with the linear formula C10H11ClO2 . It has a molecular weight of 198.65 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of “4-(4-Chlorophenyl)butyric acid” has been reported in several studies . For instance, one study described the crystallographic characterization of a glutaric acid-amide derivative of this compound . Another study reported the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles using this compound .

Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)butyric acid” has been analyzed in several studies . The backbone of the molecule adopts an extended, all-trans configuration, but the terminal carboxylic acid and phenyl residues are twisted out of the plane through the bridging atoms .

Chemical Reactions Analysis

The chemical reactions involving “4-(4-Chlorophenyl)butyric acid” have been studied . For example, one study reported the formation of supramolecular tapes mediated by carboxylic acid-O–H⋯O (carbonyl) and amide-N–H⋯O (amide) hydrogen bonding .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Chlorophenyl)butyric acid” have been reported .

Aplicaciones Científicas De Investigación

Cristalografía y empaquetamiento molecular

El compuesto ha sido investigado cristalográficamente . La característica más llamativa del empaquetamiento molecular es la formación de cintas supramoleculares mediadas por enlaces de hidrógeno ácido carboxílico-O–H⋯O (carbonilo) y amida-N–H⋯O (amida) .

Actividad antibacteriana

El compuesto se informó originalmente en 1957 en el contexto de la posible actividad antibacteriana .

Inhibición del desarrollo de plántulas de girasol

Se ha investigado para la inhibición del desarrollo de plántulas de girasol .

Propiedades antinociceptivas

El compuesto ha sido estudiado por sus propiedades antinociceptivas .

Síntesis de bis-pirazolo-1,4-dihidro-piridinas

El compuesto y derivados relacionados se han empleado como intermediarios en reacciones que conducen a la síntesis de bis-pirazolo-1,4-dihidro-piridinas .

Síntesis de 2,2’- (N-fenilpiperidina- 2,6-diilideno)dimalononitrilos

Se ha utilizado en la síntesis de 2,2’- (N-fenilpiperidina- 2,6-diilideno)dimalononitrilos .

Captador químico

En los últimos años, el ácido 4-fenilbutírico (4-PBA), un fármaco aprobado por la FDA, se ha utilizado cada vez más como un captador químico no específico in vitro e in vivo .

Aplicaciones en los campos de la neurodegeneración y el cáncer

El compuesto se ha utilizado en los campos de la neurodegeneración y el cáncer . El método LC-HRMS desarrollado permitió la estimación de la cinética de absorción y adsorción de 4-PBA in vitro en dos sistemas experimentales: (i) mejora de la síntesis de proteínas de 4-PBA en un modelo de células astrocíticas de la enfermedad de Alzheimer; y (ii) reducción de 4-PBA del estrés del retículo endoplásmico en líneas celulares de melanoma tratadas con thapsigargin .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as butyric acid have been found to interact with enzymes like cholinesterase and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase .

Mode of Action

It’s known that butyric acid, a related compound, can enhance or suppress the proliferation of cells depending on its concentration . It can induce changes in the cell cycle distribution and affect the expression of cell cycle-related proteins .

Biochemical Pathways

Butyric acid, a related compound, is involved in metabolic pathways like carbohydrate digestion and absorption, and fatty acid biosynthesis .

Pharmacokinetics

The pharmacokinetics of 4-(4-Chlorophenyl)butyric acid suggest that it has high gastrointestinal absorption and is blood-brain barrier permeant . Its lipophilicity, as indicated by Log Po/w values, suggests moderate lipophilicity, which could influence its distribution and elimination .

Result of Action

Butyric acid, a related compound, has been found to have bimodal effects on cell proliferation and survival . It can inhibit cell growth and induce apoptosis in certain conditions .

Action Environment

It’s known that the rate of reactions involving halogens like chlorine can be influenced by differences in electronegativity .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMDORBRISAZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293499 | |

| Record name | 4-(4-Chlorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4619-18-5 | |

| Record name | 4619-18-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Chlorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

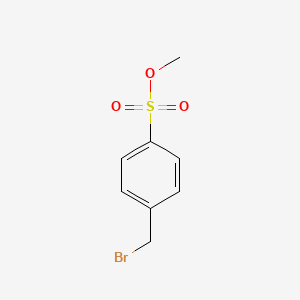

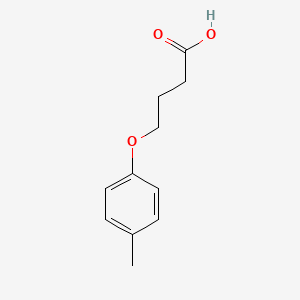

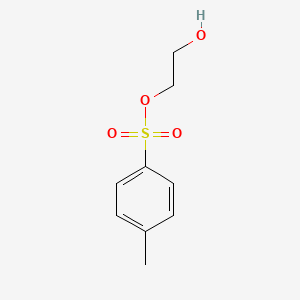

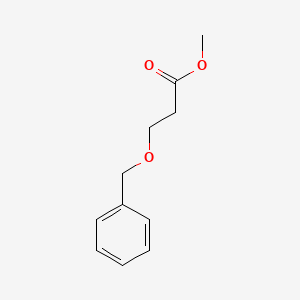

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-(4-Chlorophenyl)butanoic acid be enantioseparated, and what methods have been explored?

A1: Yes, 4-(4-Chlorophenyl)butanoic acid (rac-2) can be effectively enantioseparated. The research by [] demonstrates the successful enantioseparation of rac-2 via diastereomeric salt formation using resolving agents like 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine. This method relies on the different solubilities of the resulting diastereomeric salts to separate the enantiomers.

Q2: How is 4-(4-Chlorophenyl)butanoic acid related to the biodegradation of 4-chlorobiphenyl?

A2: 4-(4-Chlorophenyl)butanoic acid is identified as a metabolite in the bacterial degradation pathway of 4-chlorobiphenyl (4-CB) []. The research highlights its formation through a series of oxidation reactions, ultimately leading to the breakdown of 4-CB. This finding has implications for understanding the environmental fate and bioremediation of 4-CB, a model compound for polychlorinated biphenyls (PCBs).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.